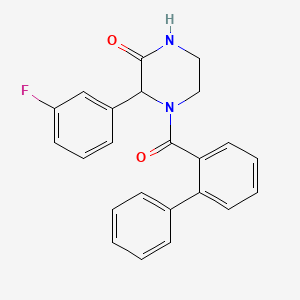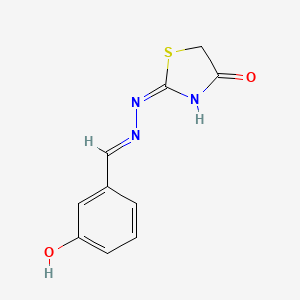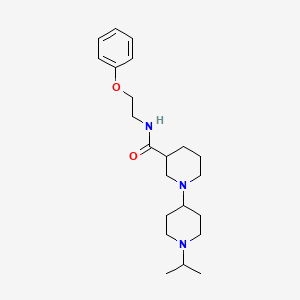![molecular formula C23H23N3O3 B6038035 N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(cyclopropylacetyl)prolinamide](/img/structure/B6038035.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(cyclopropylacetyl)prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(cyclopropylacetyl)prolinamide, also known as BZP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BZP belongs to the class of proline derivatives and has been found to possess various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(cyclopropylacetyl)prolinamide involves its ability to modulate various cellular signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(cyclopropylacetyl)prolinamide has been found to activate the Nrf2/ARE pathway, which plays a crucial role in regulating cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects:
N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(cyclopropylacetyl)prolinamide has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-apoptotic properties. N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(cyclopropylacetyl)prolinamide has also been found to improve mitochondrial function and increase ATP production.
Advantages and Limitations for Lab Experiments
N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(cyclopropylacetyl)prolinamide has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its low toxicity. However, N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(cyclopropylacetyl)prolinamide also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.
Future Directions
There are several future directions for the study of N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(cyclopropylacetyl)prolinamide, including its potential as a therapeutic agent for neurodegenerative diseases and cancer. Further studies are needed to elucidate the precise mechanisms of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(cyclopropylacetyl)prolinamide and to optimize its pharmacological properties. Additionally, the development of novel analogs of N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(cyclopropylacetyl)prolinamide may lead to the discovery of more potent and selective compounds with improved therapeutic potential.
Conclusion:
In conclusion, N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(cyclopropylacetyl)prolinamide is a chemical compound with potential therapeutic applications in various scientific research areas. Its ability to modulate cellular signaling pathways and exhibit various biochemical and physiological effects makes it an attractive candidate for further study. However, more research is needed to fully understand the mechanisms of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(cyclopropylacetyl)prolinamide and to optimize its pharmacological properties.
Synthesis Methods
N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(cyclopropylacetyl)prolinamide can be synthesized through a multistep process involving the condensation of 2-amino-5-bromobenzoxazole with 4-aminobenzophenone, followed by the cyclization of the resulting compound with cyclopropanecarbonyl chloride and proline.
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(cyclopropylacetyl)prolinamide has been found to have potential therapeutic applications in various scientific research areas, including neuroprotection, neurodegenerative diseases, and cancer. Studies have shown that N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(cyclopropylacetyl)prolinamide can protect neurons from oxidative stress-induced damage and improve cognitive function in animal models of Alzheimer's disease. N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(cyclopropylacetyl)prolinamide has also been found to exhibit anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells.
properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(2-cyclopropylacetyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c27-21(14-15-7-8-15)26-13-3-5-19(26)22(28)24-17-11-9-16(10-12-17)23-25-18-4-1-2-6-20(18)29-23/h1-2,4,6,9-12,15,19H,3,5,7-8,13-14H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOLKVXFYZWTHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2CC2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6037955.png)
![(4-{[4-(ethoxycarbonyl)-5-[(4-methoxyphenyl)amino]-3-oxo-2(3H)-thienylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B6037958.png)
![N-(2,4-difluorophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B6037960.png)
![2-(4-benzyl-1-piperazinyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B6037975.png)

![2,5-dichloro-N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6037986.png)
![methyl 6-{[3-(2,4-difluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]carbonyl}nicotinate](/img/structure/B6037995.png)

![5-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B6038022.png)
![4-{5-[(methylthio)methyl]-2-furoyl}-2-(2-phenylethyl)morpholine](/img/structure/B6038042.png)
![1-(4-methoxyphenyl)-3-methyl-5-(3-methyl-1-propyl-1H-pyrazol-4-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6038049.png)

![N-[2-(1-azepanylcarbonyl)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B6038064.png)
![2-hydroxybenzaldehyde [5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6038069.png)